Phylloseptin-L2 Trifluoroacetate
Description
Properties
IUPAC Name |
(2R)-N-[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C76H126N18O19.2C2HF3O2/c1-16-43(13)60(75(112)90-54(33-95)69(106)81-45(15)63(100)83-50(27-39(5)6)65(102)88-57(36-98)72(109)89-55(34-96)70(107)82-49(62(78)99)26-38(3)4)92-74(111)59(42(11)12)91-68(105)53(31-47-32-79-37-80-47)86-73(110)58-24-21-25-94(58)76(113)61(44(14)17-2)93-67(104)52(29-41(9)10)85-71(108)56(35-97)87-66(103)51(28-40(7)8)84-64(101)48(77)30-46-22-19-18-20-23-46;2*3-2(4,5)1(6)7/h18-20,22-23,32,37-45,48-61,95-98H,16-17,21,24-31,33-36,77H2,1-15H3,(H2,78,99)(H,79,80)(H,81,106)(H,82,107)(H,83,100)(H,84,101)(H,85,108)(H,86,110)(H,87,103)(H,88,102)(H,89,109)(H,90,112)(H,91,105)(H,92,111)(H,93,104);2*(H,6,7)/t43-,44-,45-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58+,59-,60-,61-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRLMGWSDZIIAGJ-NQLRIAPBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC1=CN=CN1)NC(=O)C2CCCN2C(=O)C(C(C)CC)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CC3=CC=CC=C3)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H]2CCCN2C(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC3=CC=CC=C3)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C80H128F6N18O23 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1824.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isolation, Structural Elucidation, and Synthetic Methodologies
Solid-Phase Peptide Synthesis and Analog Generation
Fmoc Chemistry for Phylloseptin-L2 Trifluoroacetate (B77799)
The synthesis of Phylloseptin-L2 is achieved through solid-phase peptide synthesis (SPPS), with the Fmoc (9-fluorenylmethyloxycarbonyl) strategy being a commonly employed method. nih.govnih.gov This approach offers advantages over the Boc (tert-butyloxycarbonyl) method due to its milder deprotection conditions, which are compatible with a wider range of modified peptides. nih.gov
The general process of Fmoc SPPS involves the sequential addition of amino acids to a growing peptide chain that is anchored to a solid resin support. peptide.com Key steps in this iterative cycle include:
Deprotection: The Fmoc protecting group on the N-terminus of the resin-bound amino acid is removed using a base, typically a solution of piperidine (B6355638) in dimethylformamide (DMF). uci.edunih.gov
Activation and Coupling: The next Fmoc-protected amino acid is activated and then coupled to the newly exposed amine on the growing peptide chain. nih.gov
Washing: After each deprotection and coupling step, the resin is thoroughly washed to remove excess reagents and byproducts. peptide.com
This cycle is repeated until the desired peptide sequence is assembled. For the synthesis of peptide amides like Phylloseptin-L2, a Rink amide resin is often utilized. uci.edu A significant side reaction that can occur during Fmoc chemistry is the formation of aspartimide, particularly when aspartic acid is present in the peptide sequence and exposed to a strong base. nih.gov
Upon completion of the synthesis, the peptide is cleaved from the resin and all side-chain protecting groups are removed. This is typically achieved using a cleavage cocktail containing trifluoroacetic acid (TFA) along with scavengers to prevent side reactions. peptide.comnih.gov The final product, Phylloseptin-L2, is obtained as a trifluoroacetate salt.
Analytical Validation of Synthetic Replicates
The purity and identity of synthetic Phylloseptin-L2 trifluoroacetate are confirmed through various analytical techniques. High-performance liquid chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), is a primary method for assessing the purity of synthetic peptides. nih.govalmacgroup.com This technique separates the target peptide from impurities based on hydrophobicity.
Mass spectrometry (MS) is used in conjunction with HPLC (LC-MS) to confirm the molecular weight of the synthesized peptide, ensuring it matches the theoretical mass of Phylloseptin-L2. almacgroup.com This combination provides a high degree of confidence in the identity of the final product.
A forced degradation study may also be performed to assess the stability of the peptide and the ability of the analytical method to detect degradation products. almacgroup.com This involves subjecting the peptide to stress conditions like heat and oxidation. almacgroup.com
Table 1: Analytical Methods for Phylloseptin-L2 Validation
| Analytical Technique | Purpose |
| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Purity assessment |
| Mass Spectrometry (MS) | Molecular weight confirmation |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combined purity and identity confirmation |
| Forced Degradation Studies | Stability assessment and method validation |
Advanced Structural Analysis
Circular Dichroism Spectroscopy for Secondary Structure Elucidation
Circular dichroism (CD) spectroscopy is a powerful, non-destructive technique used to investigate the secondary structure of peptides and proteins in solution. springernature.comnih.govwvu.edu This method measures the differential absorption of left and right circularly polarized light by chiral molecules, such as peptides. springernature.comwvu.eduamericanpeptidesociety.org The resulting CD spectrum provides information about the proportions of different secondary structural elements, including α-helices, β-sheets, and random coils. americanpeptidesociety.org
For α-helical peptides like Phylloseptin-L2, the CD spectrum is characterized by a positive peak around 190-193 nm and two negative peaks at approximately 208 nm and 222 nm. americanpeptidesociety.orgresearchgate.net The intensity of these peaks, particularly the one at 222 nm, is proportional to the helicity of the peptide. researchgate.net
CD spectroscopy is particularly useful for studying how the conformation of a peptide changes in different environments, such as in aqueous solution versus in the presence of membrane-mimetic environments like micelles or lipid vesicles. americanpeptidesociety.orgresearchgate.net This is crucial for understanding the structure-function relationship of membrane-active peptides.
Analysis of Amphipathicity and α-Helical Conformation in Membrane-Mimetic Environments
Phylloseptin-L2 exhibits an amphipathic character, meaning it possesses both hydrophobic and hydrophilic regions. This property is critical for its interaction with biological membranes. In aqueous solutions, peptides like Phylloseptin-L2 may adopt a random coil conformation. However, in the presence of membrane-mimetic environments, such as sodium dodecyl sulfate (B86663) (SDS) micelles or phospholipid vesicles, they undergo a conformational change to adopt a more ordered α-helical structure. researchgate.net
Studies have shown that Phylloseptin-L2 and its analogs adopt a significant α-helical conformation in such environments. researchgate.netnih.gov For instance, the helicity of Phylloseptin-L2 has been reported to be as high as 79% in membrane-mimetic conditions. nih.gov This induced helicity is a common feature of many antimicrobial peptides and is essential for their ability to interact with and disrupt microbial membranes. nih.gov
The amphipathic nature of the α-helix allows the peptide to align at the membrane interface, with its hydrophobic residues inserting into the lipid core of the membrane and its hydrophilic (often charged) residues remaining exposed to the aqueous environment. nih.govnih.gov This interaction can lead to membrane permeabilization and ultimately cell death. The balance between hydrophobicity and charge in the peptide sequence is a key determinant of its biological activity and selectivity. nih.gov
Molecular Mechanisms of Action and Biological Functionality
Peptide-Membrane Interaction Dynamics
The primary mode of action for Phylloseptin-L2 and other antimicrobial peptides involves direct interaction with the cell membranes of target organisms. This interaction is a complex process governed by the peptide's structure and the composition of the lipid bilayer.
Biophysical Studies of Phylloseptin-L2 Interaction with Model Lipid Bilayers
Biophysical studies utilizing techniques like solid-state Nuclear Magnetic Resonance (NMR) spectroscopy have been instrumental in elucidating the nature of phylloseptin interactions with model lipid bilayers. nih.gov These studies reveal that phylloseptins, including PS-L2, typically adopt an amphipathic α-helical conformation upon binding to the membrane. nih.gov This structure is crucial for their function, positioning hydrophobic residues to interact with the lipid core of the membrane and hydrophilic, charged residues to remain in contact with the aqueous environment or the polar head groups of the lipids. nih.gov
Research on homologous phylloseptins has shown that they align parallel to the surface of the lipid bilayer. nih.govnih.gov This "in-plane" alignment is a key feature of their interaction, distinguishing their mechanism from others that involve perpendicular insertion into the membrane. nih.gov The precise tilt and azimuthal angles of the peptide helix are influenced by its amino acid sequence, ensuring optimal positioning of charged and hydrophobic residues relative to the membrane interface. nih.gov
Mechanisms of Membrane Permeabilization and Disruption
The interaction of Phylloseptin-L2 with the cell membrane ultimately leads to its permeabilization and disruption, causing cell death. Several models have been proposed to explain this process, with the "carpet" model and various pore formation models being the most prominent. nih.gov
In the carpet model , the peptides accumulate on the surface of the membrane, forming a "carpet-like" layer. nih.gov Once a threshold concentration is reached, the peptides disrupt the membrane's integrity in a detergent-like manner, leading to the formation of transient pores or the complete disintegration of the bilayer. nih.gov
Pore formation models, such as the "toroidal pore" model, suggest that the peptides insert into the membrane and, in cooperation with lipid molecules, form water-filled channels that span the bilayer. nih.gov This process involves the bending of the lipid monolayers to line the pore, with the peptide's hydrophilic faces oriented towards the channel's interior. nih.gov Evidence for the toroidal pore mechanism comes from studies showing that some antimicrobial peptides can induce positive curvature strain in lipid bilayers. nih.gov
The specific mechanism employed by Phylloseptin-L2 is likely dependent on factors such as peptide concentration and the lipid composition of the target membrane.
Influence of Membrane Charge and Composition on Selectivity
A critical aspect of the therapeutic potential of Phylloseptin-L2 is its ability to selectively target microbial cells over host cells. This selectivity is largely attributed to differences in the charge and composition of their respective cell membranes. nih.gov
Bacterial cell membranes are typically rich in anionic phospholipids (B1166683), such as phosphatidylglycerol and cardiolipin, which impart a net negative charge to the surface. nih.gov This negative charge facilitates the initial electrostatic attraction of the cationic Phylloseptin-L2 peptide. researchgate.netnih.gov In contrast, the outer leaflet of mammalian cell membranes is predominantly composed of zwitterionic phospholipids like phosphatidylcholine and sphingomyelin, resulting in a more neutral surface charge. nih.gov This difference in surface charge is a primary determinant of the peptide's preferential binding to bacterial membranes. nih.govnih.gov
Antimicrobial Modalities
Phylloseptin-L2 exhibits a spectrum of antimicrobial activity, with a notable efficacy against certain Gram-positive bacteria and fungal pathogens.
Efficacy Against Gram-Positive Bacterial Strains
Phylloseptin-L2 and its related peptides have demonstrated significant activity against various Gram-positive bacterial strains. nih.govresearchgate.net While some studies indicate that PS-L2 itself may have weaker activity against Staphylococcus aureus compared to other phylloseptins like PLS-L1, the phylloseptin family, in general, is recognized for its potency against these bacteria. nih.gov This includes activity against clinically significant pathogens such as methicillin-resistant Staphylococcus aureus (MRSA). nih.govmdpi.comresearchgate.net
The antimicrobial action against these bacteria is a direct result of the membrane disruption mechanisms described previously. The peptides effectively compromise the integrity of the bacterial cell envelope, leading to leakage of cellular contents and cell death.
| Peptide | Organism | MIC (µM) |
| Phylloseptin-L2 | Staphylococcus aureus | 50 |
| Phylloseptin-L1 | Staphylococcus aureus | 8 |
| Phylloseptin-S1 | Staphylococcus aureus | 1.56 - 6.25 |
| Phylloseptin-S2 | Staphylococcus aureus | 1.56 - 6.25 |
| Phylloseptin-S4 | Staphylococcus aureus | 1.56 - 6.25 |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of a substance that prevents visible growth of a microorganism. Data sourced from reference nih.gov.
Activity Against Fungal Pathogens
In addition to its antibacterial properties, the phylloseptin family has also shown promise in combating fungal infections. nih.govresearchgate.net Several members of this peptide family have demonstrated efficacy against the opportunistic fungal pathogen Candida albicans. nih.govresearchgate.net C. albicans is a common cause of candidiasis, particularly in immunocompromised individuals. mdpi.com
| Peptide Family | Organism | Activity |
| Phylloseptins | Candida albicans | Active |
Activity indicates that members of the peptide family have shown inhibitory effects against the organism. Data sourced from references nih.govresearchgate.net.
Research on Anti-Biofilm Properties and Eradication
Phylloseptin-L2 and its related peptides have demonstrated significant potential in combating bacterial biofilms, which are communities of bacteria encased in a self-produced matrix that are notoriously resistant to conventional antibiotics. nih.govnih.gov Research has shown that phylloseptins can both inhibit the formation of biofilms and eradicate established ones, particularly those of Gram-positive bacteria like Staphylococcus aureus. mdpi.comfrontiersin.org
Several studies have highlighted the efficacy of phylloseptin peptides against S. aureus biofilms. nih.govmdpi.com For instance, phylloseptin-PV1, a novel peptide from the Phyllomedusa vaillantii frog, has been shown to not only possess potent antimicrobial activity against planktonic S. aureus and methicillin-resistant S. aureus (MRSA), but also to inhibit and eradicate their biofilms. frontiersin.org Similarly, two other novel phylloseptins, PS-Du and PS-Co, were effective in disrupting and eradicating S. aureus biofilms in vitro. mdpi.com The minimum biofilm eradication concentration (MBEC), the lowest concentration of an antimicrobial agent required to kill a biofilm, has been a key metric in this research. For some phylloseptins, the MBEC against S. aureus biofilm was found to be the same as their minimum inhibitory concentration (MIC) against planktonic bacteria, indicating high potency. nih.govnih.gov
The mechanism by which phylloseptins disrupt biofilms is thought to involve the permeabilization of the bacterial cell membranes within the biofilm structure. frontiersin.org Scanning electron microscopy has been used to visualize the interaction of these peptides with S. aureus biofilms, providing insight into their disruptive capabilities. nih.gov The ability of these peptides to effectively target and eliminate bacteria within the protective biofilm matrix makes them promising candidates for the development of new treatments for chronic and recurrent infections caused by biofilm-forming bacteria. nih.gov
| Peptide | Biofilm Inhibition | Biofilm Eradication | Reference |
|---|---|---|---|
| Phylloseptin-PV1 | Yes | Yes | frontiersin.org |
| PS-Du | Yes | Yes | mdpi.com |
| PS-Co | Yes | Yes | mdpi.com |
| Phylloseptin-PTa | Yes | Yes | nih.gov |
| Phylloseptin-PHa | Yes | Yes | nih.gov |
| Phylloseptin-1 (B1576951) (PSN-1) | Yes | Yes | nih.gov |
Differential Efficacy Towards Gram-Negative Bacterial Strains (e.g., E. coli)
The antibacterial activity of phylloseptins often shows a marked difference in efficacy between Gram-positive and Gram-negative bacteria, with generally weaker activity against the latter, such as Escherichia coli. nih.govfrontiersin.org This differential efficacy is a common characteristic of many antimicrobial peptides (AMPs) and is attributed to the structural differences in the cell envelopes of these two bacterial types. nih.govmdpi.com
Gram-negative bacteria possess a complex outer membrane composed of lipopolysaccharide (LPS), which acts as a formidable barrier, hindering the access of many AMPs to their primary target, the cytoplasmic membrane. mdpi.comnih.gov In contrast, the cell wall of Gram-positive bacteria is more readily traversed. nih.gov
Studies on various phylloseptin peptides, including phylloseptin-L1 and phylloseptin-PV1, have consistently reported lower potency against E. coli compared to S. aureus. frontiersin.org For example, phylloseptin-L1 can inhibit the growth of S. aureus at a concentration of 8 µM but has no effect on E. coli at the same concentration. frontiersin.org Similarly, phylloseptin-PV1 is less effective at permeabilizing the cell membrane of E. coli compared to S. aureus and MRSA. frontiersin.org While some phylloseptins do exhibit activity against E. coli, it often requires higher concentrations of the peptide. frontiersin.org The mechanism of action against Gram-negative bacteria that are susceptible is believed to involve the disruption of the cytoplasmic membrane, leading to depolarization and altered lipid packing. mdpi.com
Anti-Parasitic Actions
Research on Specificity Against Protozoan Parasites (e.g., Leishmania spp., Plasmodium falciparum, Trypanosoma cruzi)
Phylloseptin peptides have emerged as promising candidates in the search for new anti-parasitic agents, demonstrating activity against a range of protozoan parasites responsible for significant human diseases. nih.gov Research has specifically investigated their efficacy against Leishmania spp., the causative agents of leishmaniasis; Plasmodium falciparum, the most virulent parasite causing malaria; and Trypanosoma cruzi, the etiological agent of Chagas disease. nih.govmdpi.commsf.org
Studies have shown that certain phylloseptins can effectively inhibit the growth of these parasites. For instance, phylloseptin-1 (PS-1) from the skin secretion of Phyllomedusa azurea exhibited potent antileishmanial activity against Leishmania amazonensis at concentrations as low as 0.5 µg/mL. nih.gov The same peptide also demonstrated antiplasmodial effects against P. falciparum, with activity comparable to the conventional drug artesunate (B1665782) at higher concentrations. nih.gov Other phylloseptins, such as those isolated from Phyllomedusa nordestina, have been shown to be effective against T. cruzi. nih.gov The broad-spectrum anti-parasitic activity of these peptides, coupled with their novel chemical structures which may circumvent existing drug resistance mechanisms, makes them attractive for further development. nih.gov
Proposed Cellular Targets and Anti-Parasitic Mechanisms
The primary proposed mechanism of action for the anti-parasitic effects of phylloseptins is the disruption of the parasite's plasma membrane. nih.gov These cationic peptides are thought to interact with the negatively charged components of the parasite's cell membrane, leading to increased permeability and ultimately cell death. mdpi.com This membrane-targeting action is a common feature of many antimicrobial peptides.
For T. cruzi, it has been suggested that phylloseptins directly target the plasma membrane, causing a loss of integrity and leading to the demise of the parasite. nih.gov In the case of Leishmania, it is also believed that the peptides alter the permeability of the plasma membrane. mdpi.com While the precise molecular interactions are still under investigation, the ability of these peptides to selectively target and disrupt parasite membranes without significant toxicity to mammalian cells is a key area of research. nih.gov This selective toxicity is crucial for their potential therapeutic application.
Insulin (B600854) Secretion Modulation by Phylloseptin-L2
Stimulation of Insulin Release from Clonal β-Cell Lines (e.g., BRIN-BD11 Cells)
Beyond their antimicrobial and anti-parasitic properties, certain phylloseptin peptides have been found to modulate insulin secretion, suggesting a potential role in the management of type 2 diabetes. nih.gov Research has demonstrated that these peptides can stimulate the release of insulin from pancreatic β-cells, a crucial function for maintaining glucose homeostasis. nih.gov
Studies utilizing clonal pancreatic β-cell lines, such as the rat-derived BRIN-BD11 cells, have been instrumental in elucidating this insulinotropic activity. nih.govnih.gov For example, a novel peptide, Phylloseptin-PBu, was shown to induce a dose-dependent increase in insulin secretion from BRIN-BD11 cells. nih.gov This effect was observed at physiological glucose concentrations and was even more pronounced at higher, stimulatory glucose levels. nih.gov The BRIN-BD11 cell line is a well-established model for studying insulin secretion as it is responsive to glucose and other known secretagogues. nih.govnih.gov The ability of phylloseptins to stimulate insulin release from these cells highlights their potential as a basis for developing new therapeutic agents for diabetes. nih.gov
| Phylloseptin-PBu Concentration (mol/L) | Insulin Release (Compared to 5.6 mmol/L glucose control) | Reference |
|---|---|---|
| 10⁻⁷ | Significantly higher | nih.gov |
| 10⁻⁸ | Significantly higher | nih.gov |
| 10⁻⁹ | Dose-dependent increase | nih.gov |
| 10⁻¹⁰ | Dose-dependent increase | nih.gov |
| 10⁻¹¹ | Dose-dependent increase | nih.gov |
| 10⁻¹² | Dose-dependent increase | nih.gov |
Investigation of Intracellular Signaling Pathways and Membrane Integrity Preservation
The biological activities of Phylloseptin-L2 are intrinsically linked to its interactions with cell membranes and the subsequent activation of intracellular signaling cascades. Phylloseptins are a family of antimicrobial peptides (AMPs) that typically exert their effects by physically interacting with and disrupting microbial cell membranes. nih.govfrontiersin.org This interaction is facilitated by their amphipathic nature and positive charge, which allows them to bind to the negatively charged components of bacterial membranes. frontiersin.org
Research on phylloseptins, including Phylloseptin-L2, indicates they adopt an α-helical conformation in membrane-like environments. nih.govnih.gov This structural change is crucial for their function. The primary mechanism of antimicrobial action for many phylloseptins involves permeabilizing the target cell membrane, a process that disrupts cellular integrity and leads to cell death. frontiersin.org Models for this disruption include the formation of toroidal pores or through a 'carpet' mechanism. mdpi.com
While the precise intracellular signaling pathways for Phylloseptin-L2 are still under detailed investigation, studies on the closely related peptide, Phylloseptin-PBu, offer significant insights. The insulinotropic activity of Phylloseptin-PBu has been shown to involve the modulation of ion channels, specifically ATP-sensitive potassium (KATP) channels, and signaling through the glucagon-like peptide-1 (GLP-1) receptor. nih.gov This suggests a mechanism where the peptide binds to a receptor on the beta-cell, leading to downstream events that include membrane depolarization, calcium ion (Ca²⁺) influx, and ultimately the release of insulin. nih.gov This receptor-mediated pathway preserves the structural integrity of the cell membrane, which is essential for normal physiological function.
| Parameter | Finding | Reference |
|---|---|---|
| Secondary Structure | Adopts an α-helical conformation in membrane-mimetic environments. | nih.gov |
| Membrane Topology | Assumes a specific orientation within the membrane bilayer, which is influenced by its hydrophobicity and the positioning of individual amino acid side chains. | nih.gov |
| Key Residue Exposure | Threonine-14 of Phylloseptin-L2 is positioned to be exposed to the aqueous environment, differing from the equivalent residues in Phylloseptin-1 and -3. | nih.gov |
| Proposed Host Cell Mechanism | Interacts with specific membrane receptors or channels (e.g., GLP-1 receptor) to initiate intracellular signaling, preserving overall membrane integrity. | nih.gov |
| Proposed Microbial Cell Mechanism | Permeabilizes and disrupts the cell membrane, leading to cell death. | frontiersin.org |
Comparative Mechanistic Analysis with Other Insulinotropic Peptides
Phylloseptin-L2 has been identified as a peptide with insulin-releasing capabilities, placing it in a class of molecules known as insulinotropic agents. nih.gov Its mechanism, while not fully elucidated, can be compared to other well-characterized insulinotropic peptides to highlight both common pathways and unique properties.
The primary endogenous insulinotropic peptides in mammals are the incretin (B1656795) hormones, Glucagon-Like Peptide-1 (GLP-1) and Glucose-Dependent Insulinotropic Polypeptide (GIP). nih.gov These hormones are released from the gut in response to nutrient intake and act on pancreatic beta-cells to potentiate glucose-stimulated insulin secretion. nih.gov Their mechanism is receptor-mediated: they bind to specific G-protein coupled receptors (GPCRs) on the beta-cell surface, which triggers a cascade involving adenylyl cyclase, cyclic AMP (cAMP), and Protein Kinase A (PKA). nih.gov This signaling leads to the closure of KATP channels, membrane depolarization, and the influx of Ca²⁺, which is the final trigger for insulin exocytosis. nih.gov
Research on other phylloseptins, such as Phylloseptin-PBu, indicates that their insulinotropic action also involves the GLP-1 receptor. nih.gov This suggests that Phylloseptin-L2 may function as a GLP-1 receptor agonist, effectively mimicking the action of the endogenous hormone. The ability of these amphibian peptides to act on a mammalian hormone receptor is a notable example of molecular mimicry and provides a basis for developing new therapeutic agents. nih.govnih.gov
A key point of comparison is the origin and specificity of these peptides. GLP-1 and GIP are part of the finely tuned endocrine system regulating glucose homeostasis in mammals. nih.gov In contrast, Phylloseptin-L2 is derived from the skin secretions of an amphibian, where its primary role is likely related to chemical defense. nih.gov The fact that this defense peptide also possesses potent insulinotropic activity in a mammalian system is a significant discovery. nih.gov This dual functionality is a common theme among many amphibian-derived peptides.
Modern therapeutic agents, such as Tirzepatide, have been developed as dual agonists for both the GLP-1 and GIP receptors, demonstrating the power of targeting these pathways for the management of metabolic diseases. nih.gov Phylloseptin-L2 represents a naturally occurring peptide that appears to converge on at least one of these critical pathways, making it a valuable subject for comparative mechanistic studies.
| Peptide | Origin | Primary Receptor | Key Signaling Events | Reference |
|---|---|---|---|---|
| Phylloseptin-L2 | Amphibian Skin Secretion | Likely GLP-1 Receptor | Probable modulation of KATP and Ca²⁺ channels, leading to insulin exocytosis. | nih.govnih.gov |
| Glucagon-Like Peptide-1 (GLP-1) | Mammalian Intestine (L-cells) | GLP-1 Receptor (GPCR) | Activation of cAMP/PKA pathway, closure of KATP channels, Ca²⁺ influx. | nih.govnih.gov |
| Glucose-Dependent Insulinotropic Polypeptide (GIP) | Mammalian Intestine (K-cells) | GIP Receptor (GPCR) | Activation of cAMP/PKA pathway, closure of KATP channels, Ca²⁺ influx. | nih.gov |
Structure Activity Relationship Sar Studies and Peptide Engineering
Impact of Amino Acid Sequence Variations on Biological Functions
The biological activities of phylloseptins are intrinsically linked to their amino acid sequence. nih.govnih.gov Members of this family, including Phylloseptin-L2, are characterized by a highly conserved N-terminal sequence ('FLSLIP') and C-terminal amidation. mdpi.comnih.gov These peptides are known for their broad-spectrum activity against bacteria, fungi, and protozoa, and some even exhibit anticancer properties. nih.gov The primary structure, consisting of 19-21 amino acid residues, forms an amphipathic α-helical conformation in membrane-mimicking environments, which is crucial for its mechanism of action. nih.govnih.gov This structure allows the peptide to interact with and disrupt the cell membranes of pathogens. nih.gov
Role of Hydrophobicity in Modulating Functional Efficacy
Hydrophobicity is a critical determinant of the functional efficacy and selectivity of phylloseptins. nih.govnih.gov An optimal balance of hydrophobicity is necessary for potent antimicrobial activity while minimizing toxicity to mammalian cells. nih.govnih.gov
Enhancing Antimicrobial Activity: A higher degree of hydrophobicity can enhance the interaction between the peptide and the bacterial membrane, leading to increased antimicrobial potency. nih.gov However, excessive hydrophobicity can also lead to increased cytotoxicity towards mammalian cells. nih.gov
Modulating Selectivity: The hydrophobicity of phylloseptin analogs influences their selectivity. For instance, analogs with lower hydrophobicity may exhibit reduced activity against cancer cells, while those with higher hydrophobicity can show increased efficacy. nih.gov The ideal hydrophobic/hydrophilic ratio helps to minimize interaction with neutral cell membranes, such as those of normal mammalian cells. nih.gov
The relationship between hydrophobicity and biological activity is complex. While increased hydrophobicity often correlates with stronger antimicrobial action, it must be carefully balanced to maintain selectivity and avoid unwanted cytotoxicity. nih.govnih.gov
Influence of Net Charge and C-Terminal Amidation
The net positive charge and C-terminal amidation are fundamental features of phylloseptins that significantly influence their biological functions. nih.govmdpi.com
Net Positive Charge: Phylloseptins are cationic peptides, and their positive charge plays a crucial role in the initial electrostatic attraction to the negatively charged surfaces of bacterial membranes. nih.gov Increasing the net positive charge, often through the substitution of neutral or acidic amino acids with basic residues like lysine (B10760008), has been shown to enhance antimicrobial activity. mdpi.comnih.gov For example, increasing the net charge of Phylloseptin-TO2 from +1 to +5 resulted in a more than 32-fold enhancement in antibacterial activity against certain bacterial strains. mdpi.com
Design and Evaluation of Phylloseptin-L2 Analogs and Derivatives
The rational design of Phylloseptin-L2 analogs aims to improve its therapeutic potential by enhancing its antimicrobial activity and selectivity while reducing its stability issues. nih.govqub.ac.uk
Rational Design Strategies for Enhanced Research Properties
Rational design strategies for creating Phylloseptin-L2 analogs often involve modifying key physicochemical parameters like hydrophobicity, net charge, and helicity. nih.govnih.gov These strategies are guided by an understanding of the structure-activity relationships of the parent peptide. nih.govmdpi.com
One common approach is to create a series of analogs with systematic amino acid substitutions to find an optimal balance between these properties. nih.govsciforum.net For example, in a study on Phylloseptin-PHa, analogs were designed to investigate how changes in hydrophobicity and net charge affect antimicrobial activity and cytotoxicity. nih.gov Another strategy involves the incorporation of specific structural motifs, such as cell-penetrating regions, to enhance the peptide's ability to interact with and enter target cells. mdpi.com Computational tools and predictive models are also increasingly used to guide the design of novel peptide sequences with desired properties. sciforum.netnih.gov
Stereochemical Modifications (e.g., D-Amino Acid Substitutions) and Their Functional Impact
A key strategy in peptide engineering is the substitution of L-amino acids with their D-enantiomers. nih.govnih.gov This stereochemical modification can have a profound impact on the peptide's properties and function.
Enhanced Stability: D-amino acid substitutions can significantly increase the peptide's resistance to proteolytic degradation by enzymes, which typically recognize and cleave peptide bonds between L-amino acids. nih.gov
Maintained or Improved Activity: Substituting L-lysine with D-lysine in Phylloseptin-TO2 analogs resulted in significant antimicrobial effects against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). nih.govnih.gov Importantly, these D-lysine-containing analogs also showed reduced hemolytic activity and cytotoxicity, leading to a higher therapeutic index. nih.govnih.gov
Structural Considerations: The position of the D-amino acid substitution is critical. Substitutions at the N- or C-terminus often have minimal impact on the peptide's α-helical structure and can maintain or even enhance activity. nih.gov However, substitutions in the middle of the sequence can disrupt the secondary structure and lead to a loss of activity. nih.gov
The incorporation of D-amino acids represents a valuable tool for developing more stable and effective phylloseptin-based research compounds. nih.govelsevierpure.com
Modulation of Selectivity in Research Models
A primary goal in the development of phylloseptin analogs is to modulate their selectivity, maximizing their activity against target pathogens or cells while minimizing effects on host cells. nih.gov This is often investigated using various in vitro and in vivo research models.
In vitro studies typically involve determining the minimum inhibitory concentration (MIC) against a panel of microorganisms and assessing cytotoxicity against mammalian cells, such as erythrocytes or specific cell lines. nih.govmdpi.com For instance, the selectivity of Phylloseptin-TO2 analogs was evaluated by comparing their antimicrobial activity against ESKAPE pathogens with their hemolytic activity. mdpi.comnih.gov
In vivo models, such as the Galleria mellonella larvae infection model, are used to assess the efficacy and selectivity of peptide analogs in a living organism. mdpi.comnih.gov In a study with MRSA-infected larvae, analogs of Phylloseptin-TO2 demonstrated a significant improvement in survival rates, highlighting their potential in a more complex biological environment. mdpi.com
By systematically modifying the peptide sequence and evaluating the resulting analogs in these research models, it is possible to fine-tune the selectivity of phylloseptins for specific applications.
Data Tables
Table 1: Physicochemical Properties and Antimicrobial Activity of Phylloseptin-TO2 and Its Analogs
| Peptide | Sequence | Net Charge | Hydrophobicity (H) | MIC (μM) against S. aureus | MIC (μM) against E. coli |
| PSTO2 | FLSLIPHAISAVSALAKHL-NH2 | +1 | 0.586 | 4 | 4 |
| SR | FLSLIPKAISAVSALAKHL-NH2 | +3 | 0.563 | 2 | 16 |
| SR2 | FLSLIPKAISAVKALAKHL-NH2 | +5 | 0.539 | 2 | 16 |
| SRD7 | FLSLIP(dK)AISAVSALAKHL-NH2 | +3 | 0.563 | 1 | 16 |
| SR2D10 | FLSLIPKAISAV(dK)ALAKHL-NH2 | +5 | 0.539 | 1 | 4 |
Data adapted from a study on Phylloseptin-TO2 and its analogs. mdpi.com
Strategies for Achieving Differential Activity between Pathogenic and Mammalian Cells in Research Contexts
A critical aspect of peptide engineering is to design analogs that exhibit high potency against pathogenic microbes while minimizing toxicity towards mammalian cells. This differential activity is often achieved by manipulating the peptide's physicochemical properties, such as charge and hydrophobicity, to exploit the differences between microbial and mammalian cell membranes. nih.gov
One key strategy involves modulating the net positive charge of the peptide. The outer membrane of Gram-negative bacteria and the cell wall of Gram-positive bacteria are rich in anionic components, leading to a preferential electrostatic attraction with cationic AMPs. In contrast, mammalian cell membranes are primarily composed of zwitterionic phospholipids (B1166683) and cholesterol, resulting in a weaker interaction. By increasing the net positive charge of a phylloseptin peptide, its affinity for microbial membranes can be enhanced, leading to greater antimicrobial activity. mdpi.comqub.ac.uk
For instance, in a study involving Phylloseptin-TO2 (PSTO2), a novel peptide identified from the skin secretion of Phyllomedusa tomopterna, researchers designed analogs with increased positive charge by substituting specific amino acids with lysine. mdpi.comnih.gov This strategy was shown to enhance the interaction of the peptides with cell membranes and improve their antimicrobial efficacy. nih.govqub.ac.uk
Another crucial strategy is the incorporation of D-amino acids in place of their naturally occurring L-counterparts. This modification can render the peptides less susceptible to degradation by host and bacterial proteases, thereby increasing their stability. More importantly, the introduction of D-lysine has been shown to reduce hemolytic activity and cytotoxicity against mammalian cells while retaining or even enhancing antimicrobial effects. nih.gov In the case of PSTO2 analogs, the incorporation of D-lysines in analogs SRD7 and SR2D10 resulted in significant antimicrobial activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) with reduced hemolytic activity, leading to a higher therapeutic index. nih.gov This suggests that the stereochemistry of the amino acids plays a vital role in the peptide's interaction with different cell types.
Furthermore, achieving a balance between hydrophobicity and charge is paramount for selective toxicity. nih.govresearchgate.net While increased hydrophobicity can enhance the peptide's ability to disrupt microbial membranes, excessive hydrophobicity can lead to non-specific interactions with mammalian cell membranes, resulting in increased cytotoxicity. nih.gov Therefore, peptide engineering efforts often focus on optimizing this balance to maximize antimicrobial potency and minimize off-target effects. Some phylloseptin peptides, such as phylloseptin-PBa, have been noted for their selective interaction with pathogens and cancer cells, demonstrating lower cytotoxicity against normal mammalian cells. nih.gov Similarly, Phylloseptin-PV1 (PPV1) exhibited potent antimicrobial activity against various pathogens, including ESKAPE microorganisms, while showing lower potency against a normal human microvascular endothelial cell line. frontiersin.orgqub.ac.uk
Optimization of in vitro Activity Parameters through Structural Modifications
Structural modifications are systematically employed to optimize the in vitro activity of phylloseptin peptides, with the goal of enhancing their antimicrobial potency and broadening their spectrum of activity. The primary parameters for optimization include the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that prevents visible growth of a microorganism, and the Minimum Bactericidal Concentration (MBC), the lowest concentration that results in microbial death.
A common approach to optimize these parameters is through amino acid substitution to alter the peptide's physicochemical properties. For example, in the study of Phylloseptin-TO2, several analogs were created with single or multiple lysine substitutions at various positions. The analog '7K', with a substitution at position 7, showed a twofold increase in activity against MRSA and E. coli and an eight-fold increase against K. pneumoniae. mdpi.com The analog '18K' demonstrated a four-fold improvement against E. coli, A. baumannii, and K. pneumoniae. mdpi.com Even more dramatically, the analogs 'SR' and 'SR2' inhibited and killed most tested bacterial strains at a concentration of 2 µM, representing a more than 32-fold enhancement in antibacterial activity against certain strains. mdpi.com
The position of the amino acid substitution is also critical. The amphipathic α-helical structure adopted by many phylloseptins in a membrane environment is crucial for their mechanism of action, which often involves membrane permeabilization. nih.govresearchgate.net Modifications that enhance the amphipathicity of this helix can lead to improved antimicrobial activity. By strategically placing cationic residues on the polar face of the helix and hydrophobic residues on the nonpolar face, the peptide's ability to interact with and disrupt the microbial membrane can be fine-tuned.
Circular dichroism (CD) spectroscopy is often used to assess the secondary structure of these peptide analogs in different environments, confirming the formation of α-helical structures that are often correlated with antimicrobial activity. mdpi.com The disruption of the acyl chain packing of lipid bilayers by these structured peptides can lead to the formation of pores or cracks, ultimately causing membrane disintegration and cell death. nih.govresearchgate.net
The following table summarizes the in vitro activity of Phylloseptin-TO2 and its engineered analogs against various bacterial strains, illustrating the impact of structural modifications on antimicrobial potency.
| Peptide/Analog | Modification | Target Organism | MIC (µM) |
| PSTO2 | Native Peptide | E. coli | 16 |
| 7K | A7K substitution | MRSA | 8 |
| E. coli | 8 | ||
| P. aeruginosa | 8 | ||
| K. pneumoniae | 8 | ||
| 18K | L18K substitution | E. coli | 4 |
| A. baumannii | 32 | ||
| K. pneumoniae | 16 | ||
| P. aeruginosa | 32 | ||
| SR | Multiple Lysine Substitutions | Most tested strains | 2 |
| SR2 | Multiple Lysine Substitutions | Most tested strains | 2 |
Data sourced from a study on Phylloseptin-TO2 and its analogs. mdpi.com
Research Applications and Future Directions
Phylloseptin-L2 Trifluoroacetate (B77799) as a Biochemical Research Probe
Phylloseptin-L2 Trifluoroacetate has emerged as a significant biochemical tool for investigating the intricate mechanisms of insulin (B600854) secretion. A primary application is its use in studying pancreatic beta-cell lines, such as the rat BRIN-BD11 clonal beta cells. nih.govmdpi.com Research has consistently shown that a synthetic replicate of Phylloseptin-L2 stimulates a potent and significant release of insulin from these cells. researchgate.net
What makes Phylloseptin-L2 a particularly valuable research probe is its distinct mechanism of action. The stimulatory effect on insulin secretion occurs without compromising plasma membrane integrity, as evidenced by the lack of cytosolic enzyme lactate (B86563) dehydrogenase release at effective concentrations. researchgate.netresearchgate.net Crucially, its activity is preserved even in the absence of extracellular calcium (Ca²⁺). nih.govresearchgate.net Further studies have demonstrated that its mechanism does not primarily involve the influx of Ca²⁺ or the closure of ATP-sensitive potassium (KATP) channels. researchgate.netresearchgate.netresearchgate.net This is a key departure from the action of many conventional insulin secretagogues, allowing researchers to probe KATP channel-independent pathways of insulin release, which are not yet fully understood. mdpi.comulster.ac.ukmdpi.com By providing a way to activate these alternative signaling cascades, Phylloseptin-L2 helps to unravel the complex network of events that govern beta-cell function.
Translational Potential for Novel Research Tool Development
The unique insulin-releasing properties of Phylloseptin-L2 give it considerable translational potential for the development of new research tools aimed at understanding and ultimately addressing conditions like Type 2 diabetes. researchgate.netmdpi.com Its ability to improve glucose tolerance in murine models through increased insulin secretion highlights its promise as a lead compound. researchgate.netresearchgate.netulster.ac.uk The development of synthetic replicates of Phylloseptin-L2 is a critical step in this process, enabling consistent and scalable production for research purposes. researchgate.netmdpi.com
The exploration of peptides from amphibian skin, like Phylloseptin-L2, is part of a broader search for novel bioactive compounds with therapeutic relevance. mdpi.comcabidigitallibrary.org Research has focused on creating non-toxic analogs of such peptides with enhanced potency and stability, showcasing the potential to engineer next-generation research tools and therapeutic candidates. researchgate.net The demonstrated bioactivity of Phylloseptin-L2 in both in vitro cell models and in vivo animal studies makes it a foundational tool for investigating the entero-insular axis and discovering new agents for metabolic disease research. researchgate.netuel.ac.uk
Advances in Peptide-Based Methodologies for Drug Discovery Research
The study of Phylloseptin-L2 is emblematic of wider advances in peptide-based drug discovery. Sourcing lead compounds from natural reservoirs like animal venoms and secretions is a well-established strategy. uel.ac.uknih.gov Amphibian skin, in particular, is recognized as a rich source of diverse bioactive peptides with a range of potential applications, including antimicrobial, anticancer, and antidiabetic functions. researchgate.netmdpi.comcabidigitallibrary.org
Modern drug discovery methodologies are increasingly applied to these natural peptides. A key challenge for peptide-based therapeutics is their potential for rapid proteolytic degradation in the body. researchgate.net To overcome this, researchers are developing synthetic analogues and hybrid peptides. uel.ac.uk This involves creating novel sequences that combine features of different parent peptides to enhance bioactivity, stability, or target specificity. uel.ac.uk The journey from the discovery of Exendin-4 in lizard venom to a potent antidiabetic drug has fueled interest in this approach, positioning peptides like Phylloseptin-L2 as starting points for the development of new and improved molecular entities for research and clinical applications. uel.ac.uk
Unexplored Mechanistic Aspects and Novel Biological Targets in Academic Studies
While the insulinotropic action of Phylloseptin-L2 is well-documented, the precise molecular mechanisms and biological targets remain a fertile ground for academic investigation. It is established that its pathway is largely independent of KATP channel closure and extracellular Ca²⁺ influx, but the specific receptor or cell surface target to which it binds has not been definitively identified. researchgate.netmdpi.commdpi.com The signaling cascade that is initiated upon its interaction with the beta cell is also not fully elucidated. nih.gov
This knowledge gap presents a significant opportunity for future research. Academic studies are needed to identify the binding partners of Phylloseptin-L2 and map the downstream intracellular events that culminate in insulin exocytosis. Uncovering this novel pathway could reveal new targets for pharmacological intervention in the treatment of diabetes. For many similar insulin-releasing peptides isolated from natural sources, the mechanism of action remains unknown, highlighting a broader challenge and area of focus for basic and translational research. mdpi.comnih.gov
Integration with Advanced "Omics" Technologies for Comprehensive Understanding
To achieve a comprehensive understanding of Phylloseptin-L2's biological role, its study must be integrated with advanced "omics" technologies. These high-throughput methods can provide a systems-level view of the peptide's impact on cellular function.
Proteomics: This can be employed to identify the direct binding partners or receptor for Phylloseptin-L2 on the surface of pancreatic beta cells. Furthermore, phosphoproteomics could map the downstream signaling pathways activated by the peptide, revealing key kinases and other regulatory proteins involved in its unique mechanism.
Genomics and Transcriptomics: Analyzing changes in gene expression in beta cells following exposure to Phylloseptin-L2 could uncover its influence on cellular processes beyond immediate insulin secretion, such as beta-cell proliferation, survival, and gene-encoded insulin synthesis. uel.ac.uk The use of transcriptomics to screen amphibian sources for novel peptides is already an established practice. researchgate.net
Metabolomics: This technology can provide a detailed snapshot of the metabolic changes within the beta cell in response to Phylloseptin-L2. This could confirm the downstream effects of its signaling and potentially identify new metabolic pathways involved in KATP-independent insulin secretion. uel.ac.ukdbaitalia.it
By combining these "omics" approaches, researchers can move beyond studying a single endpoint and build a holistic model of Phylloseptin-L2's mechanism of action, accelerating its development as a refined research tool and potential therapeutic lead. dbaitalia.it
Research Findings on Phylloseptin-L2
| Research Area | Key Finding | Model System | Reference |
|---|---|---|---|
| Insulin Secretion (In Vitro) | Potently stimulates insulin release. A significant (134% of basal) response was noted at 30 nM, with a maximal response (301% of basal) at 3 µM. | BRIN-BD11 rat clonal beta cells | researchgate.net |
| Mechanism of Action | Action is independent of extracellular Ca²⁺ and does not primarily involve the closure of ATP-sensitive K⁺ channels. | BRIN-BD11 rat clonal beta cells | researchgate.netnih.govresearchgate.net |
| Cell Viability | Does not stimulate the release of lactate dehydrogenase (LDH), indicating the preservation of plasma membrane integrity. | BRIN-BD11 rat clonal beta cells | researchgate.netresearchgate.net |
| Glucose Tolerance (In Vivo) | Administration significantly increases total insulin release and improves glucose tolerance following a glucose challenge. | Mice | researchgate.netresearchgate.net |
Q & A
Basic Research Questions
Q. How can researchers determine the purity of Phylloseptin-L2 Trifluoroacetate using HPLC?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is the standard method for assessing purity. Ensure the mobile phase includes trifluoroacetic acid (TFA) as an ion-pairing agent to improve peptide resolution. Use a C18 column with gradient elution (e.g., water/acetonitrile with 0.1% TFA). A purity of ≥98% is achievable with optimized parameters, as demonstrated for similar trifluoroacetate salts . For compliance with pharmacopeial standards, follow USP Chapter 〈503.1〉, which specifies validated protocols for quantifying residual TFA in peptide preparations, including system suitability criteria (e.g., ≤5% RSD) .
Q. What storage conditions are optimal for maintaining the stability of this compound?
- Methodological Answer : Store lyophilized peptide trifluoroacetate salts at –20°C in airtight, light-protected vials. For reconstituted solutions, use acidic buffers (pH 3–4) to prevent degradation. Stability studies on analogous compounds show that trifluoroacetate counterions remain stable under these conditions for ≥6 months. Avoid repeated freeze-thaw cycles, as TFA can hydrolyze in aqueous solutions over time, particularly at elevated temperatures .
Q. How is residual trifluoroacetic acid quantified in synthetic peptide preparations?
- Methodological Answer : Ion chromatography (IC) with suppressed conductivity detection is recommended for trace TFA analysis. Use an anion-exchange column (e.g., AS18) and a hydroxide eluent. Calibrate with TFA standards (0.1–10 ppm). This method achieves a detection limit of 0.2 ppb and quantification limit of 0.5 ppb, as validated for environmental and pharmaceutical matrices . Alternatively, reverse-phase HPLC with UV detection at 210 nm can quantify residual TFA, but IC offers higher sensitivity for low-concentration samples .
Advanced Research Questions
Q. What are the environmental persistence and ecological impacts of trifluoroacetate (TFA) released from peptide research?
- Methodological Answer : TFA is a persistent environmental pollutant with a half-life of >10 years in water. To assess ecological impact, conduct field studies using ion chromatography to measure TFA concentrations in local water systems. Longitudinal data from Hubbard Brook Experimental Forest revealed TFA accumulation in wetlands (up to 120 µg/L) due to atmospheric deposition and hydrological transport. Model TFA’s fate using soil-water partitioning coefficients (log Koc ≈ 1.2) and biodegradation assays under aerobic/anaerobic conditions .
Q. How do decomposition pathways of trifluoroacetate affect analytical quantification in biological matrices?
- Methodological Answer : Under thermal or photolytic conditions, TFA decomposes to release CO2 and CF3 radicals. Use temperature-programmed desorption mass spectrometry (TPD-MS) to track CF3 signals (m/z 69) for quantifying TFA decomposition. For complex biological samples (e.g., plasma), deconvolute overlapping peaks using isotopic labeling (e.g., <sup>13</sup>C-TFA) or tandem MS to distinguish TFA from endogenous carboxylates .
Q. What strategies optimize TFA detection in peptide-protein interaction studies?
- Methodological Answer : For receptor-binding assays (e.g., PAR4 or NMDAR), pre-equilibrate trifluoroacetate-containing peptides in binding buffers (e.g., PBS pH 7.4) to minimize TFA interference. Use surface plasmon resonance (SPR) with reference subtraction to account for nonspecific TFA interactions. In isolated synaptosomal membrane models (IC50 ~0.1 nM), validate binding affinity via competitive displacement assays with radiolabeled ligands .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
